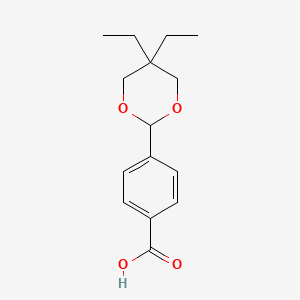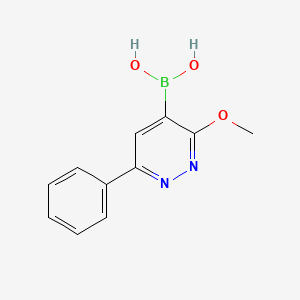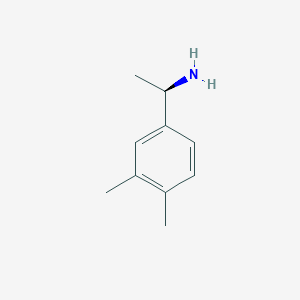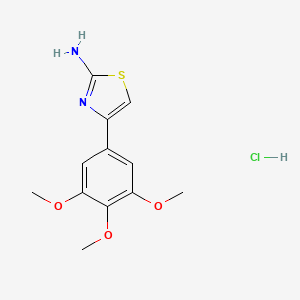
N-(Difluoromethylthio)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Difluoromethylthio)phthalimide is a compound belonging to the class of phthalimides, which are well-known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a difluoromethylthio group attached to the nitrogen atom of the phthalimide ring. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Difluoromethylthio)phthalimide typically involves the reaction of phthalimide with difluoromethylthiolating agents. One common method includes the use of N-(Diethoxyphosphoryl)difluoromethylthio]phthalimide as a precursor . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Difluoromethylthio)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions with reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of difluoromethylsulfonyl derivatives.
Reduction: Formation of difluoromethylthiol derivatives.
Substitution: Formation of N-alkyl or N-aryl phthalimide derivatives.
Applications De Recherche Scientifique
N-(Difluoromethylthio)phthalimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Difluoromethylthio)phthalimide involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects in target cells .
Comparaison Avec Des Composés Similaires
Phthalimide: A parent compound with a similar core structure but lacking the difluoromethylthio group.
Naphthalimide: A structurally related compound with a naphthalene ring instead of the benzene ring in phthalimide.
Uniqueness: N-(Difluoromethylthio)phthalimide is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical reactivity and biological activity. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable tool in research and industrial applications .
Propriétés
Numéro CAS |
1805773-37-8 |
|---|---|
Formule moléculaire |
C9H5F2NO2S |
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
2-(difluoromethylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C9H5F2NO2S/c10-9(11)15-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-4,9H |
Clé InChI |
OQBMFKJNYUEAIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
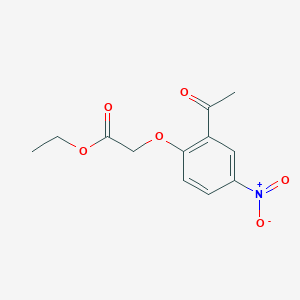
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)
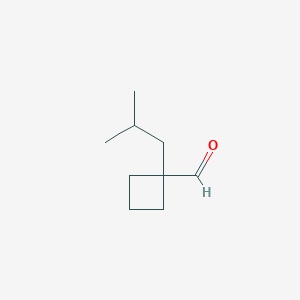
![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
